molecular formula C14H7Cl2N3O3S B3545907 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B3545907
M. Wt: 368.2 g/mol
InChI Key: DFZILQLNWQOXIN-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups including a benzothiazole ring, a nitro group, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The chloro groups would be attached to the benzothiazole ring and the benzene ring. The nitro group and the amide group would be attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the nitro group could contribute to the compound’s reactivity, while the amide group could influence its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were to be used as a drug, for example, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were to be used as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-1-4-11-12(5-7)23-14(17-11)18-13(20)9-3-2-8(19(21)22)6-10(9)16/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZILQLNWQOXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Reactant of Route 6
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